molecular formula C12H17NO4 B1640468 Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate CAS No. 54503-20-7

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Cat. No. B1640468
CAS RN: 54503-20-7
M. Wt: 239.27 g/mol
InChI Key: DPDHEFCLHFWWJB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate (MADPP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. MADPP has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Synthesis of Carpatamides
    • Scientific Field: Organic Chemistry
    • Application Summary: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is used as a precursor in the synthesis of carpatamides A–D, which are natural products isolated from marine-derived Streptomyces sp .
    • Methods of Application: The compound is synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
    • Results: The title compound was synthesized in a good yield .
  • Synthesis of Bevantolol

    • Scientific Field: Pharmaceutical Chemistry
    • Application Summary: 3,4-Dimethoxyphenethylamine, a compound closely related to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, is used in the synthesis of Bevantolol .
    • Methods of Application: The specific synthesis process is not detailed, but it likely involves complex organic reactions .
    • Results: Bevantolol is a beta blocker used for the treatment of hypertension and angina pectoris .
  • Gastric Mucosal Protective Activity

    • Scientific Field: Pharmacology
    • Application Summary: A compound similar to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, known as N-ethyl-N’-propyl urea, has been found to have potent gastric mucosal protective activity .
    • Methods of Application: The compound was tested on acute gastric lesions and duodenal ulcers in rats .
    • Results: The compound showed significant protective effects against these conditions .
  • Synthesis of α-methyl-dopa

    • Scientific Field: Pharmaceutical Chemistry
    • Application Summary: 3,4-Dimethoxyphenylacetone, a compound closely related to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, is used in the synthesis of α-methyl-dopa .
    • Methods of Application: The specific synthesis process is not detailed, but it likely involves complex organic reactions .
    • Results: α-methyl-dopa is an important nonproteogenic α-amino acid for pharmaceutical applications .
  • Antiviral Activity

    • Scientific Field: Pharmacology
    • Application Summary: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are closely related to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, have been reported as antiviral agents .
    • Methods of Application: The specific methods of application are not detailed, but it likely involves in vitro testing .
    • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

properties

IUPAC Name

methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHEFCLHFWWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Synthesis routes and methods I

Procedure details

To a 50 mL round bottom flask equipped with an electromagnetic stirrer and a drying tube, 15 mL of anhydrous methanol was added. The solution was cooled on an ice-sodium chloride bath to minus 10° C., and 2 mL of SOCl2 was added slowly. The reaction mixture was allowed to react for an hour at room temperature. Then 2.25 g of 3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid (prepared according to a method disclosed in J. Med. Chem. 1996, 39, 3238) was added. The reaction mixture was allowed to react for 3 hours at room temperature, and then refluxed for 40 minutes. After the solution was evaporated to remove the solvent, 100 mL of CHCl3 and saturated NaHCO3 were added, and the layers were separated. The organic layer was washed successively with 30 mL of water and saturated brine, dried over anhydrous MgSO4, filtered, evaporated, and purified by column chromatography to give 1.9 g of oil-like products. 1H NMR (CDCl3): δ 6.77-6.88 (m, 3H), 4.34 (t, 1H, J=5 Hz), 3.85 (s, 3H), 3.82 (s, 3H), 3.64 (s, 3H), 2.61 (d, 2H, J=5 Hz), 1.83 (t, 2H, J=6 Hz)
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3-amino-3-(3',4'-dimethoxyphenyl)propionic acid (70.1 grams, 312 mmol) in methanol (400 mL) at 0° C., was added acetyl chloride (47.6 mL, 667 mmol) dropwise. After an additional 15 minutes, the ice-water bath was removed. The resulting clear solution was stirred at room temperature for 2 hours. The system was opened and the solvent was blown off with N2 overnight. To the solid was added methanol (50 mL) and ether (300 mL). The resulting suspension was stirred at room temperature for 1 hour. The suspension was filtered and the solid was washed with ether (100 mL). The solid was dissolved in a mixture of sodium carbonate (200 mL, sat), water (200 mL), and methylene chloride (250 mL). The organic layer was separated. The aqueous layer was extracted with methylene chloride (3×250 mL). The combined organic layers were dried over magnesium sulfate. Removal of solvent gave methyl 3-amino-3-(3',4'-dimethoxyphenyl)propionate as an oil (60.2 grams, 81% yield): 1H NMR (CDCl3)δ1.77 (s, 2H, NH2), 2.65 (d, J=7 Hz, 2H, CH2), 3.68 (s, 3H, CH3), 3.87 (s, 3H, CH3), 3.89 (s, 3H, CH3), 4.39 (t, J=Hz, 1H, CH), 6.81-6.93 (m, 3H, Ar); 13C NMR (CDCl3)δ44.00, 51.48, 52.18, 55.72, 55.76, 109.20, 111.02, 118.02, 137.21, 148.11, 148.93, 172.34; Anal. Calcd for C12H17NO4 0.1 H2OC, 59.19; H, 7.19; N, 5.81. Found: C, 59.38; H, 7.09; N, 5.91.
Quantity
70.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
47.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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